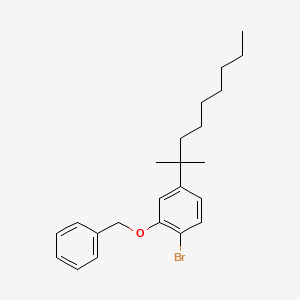

2-Benzyloxy-1-bromo-4-(1,1-dimethyloctyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Benzyloxy-1-bromo-4-(1,1-dimethyloctyl)benzene is an organic compound with the molecular formula C22H29BrO. It is a derivative of benzene, featuring a benzyloxy group, a bromine atom, and a dimethyloctyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-1-bromo-4-(1,1-dimethyloctyl)benzene typically involves the following steps:

Starting Material: The synthesis begins with 1-benzyloxy-4-(1,1-dimethyl-2-octylene) benzene.

Catalytic Hydrogenation: The starting material undergoes catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst to remove the benzyl protecting group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzyloxy-1-bromo-4-(1,1-dimethyloctyl)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Typical reagents include sodium amide (NaNH2) for amination, sodium thiolate (NaSR) for thiolation, and sodium alkoxide (NaOR) for alkoxylation.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

Major Products

Substitution: Products include 2-benzyloxy-1-amino-4-(1,1-dimethyloctyl)benzene, 2-benzyloxy-1-thio-4-(1,1-dimethyloctyl)benzene, and 2-benzyloxy-1-alkoxy-4-(1,1-dimethyloctyl)benzene.

Oxidation: Major products include 2-benzyloxy-1-bromo-4-(1,1-dimethyloctyl)benzaldehyde.

Reduction: Major products include 2-benzyloxy-1-bromo-4-(1,1-dimethyloctyl)benzyl alcohol.

Wissenschaftliche Forschungsanwendungen

2-Benzyloxy-1-bromo-4-(1,1-dimethyloctyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated aromatic compounds with biological molecules.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents, often involves this compound.

Industry: It is used in the production of specialty chemicals, including advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 2-Benzyloxy-1-bromo-4-(1,1-dimethyloctyl)benzene involves its interaction with specific molecular targets and pathways:

Molecular Targets: The bromine atom and benzyloxy group can interact with nucleophilic sites on enzymes and receptors, potentially inhibiting or modifying their activity.

Pathways Involved: The compound may affect signaling pathways by altering the function of key proteins and enzymes involved in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Benzyloxy-4-bromobenzene: Lacks the dimethyloctyl group, making it less hydrophobic and potentially less reactive in certain substitution reactions.

2-Benzyloxy-1-bromo-4-(bromomethyl)benzene: Contains an additional bromomethyl group, which can lead to different reactivity and applications.

Uniqueness

2-Benzyloxy-1-bromo-4-(1,1-dimethyloctyl)benzene is unique due to the presence of the bulky dimethyloctyl group, which can influence its solubility, reactivity, and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications.

Biologische Aktivität

2-Benzyloxy-1-bromo-4-(1,1-dimethyloctyl)benzene is an organic compound with the molecular formula C22H29BrO. This compound is notable for its unique structural features, including a bromine atom, a benzyloxy group, and a bulky dimethyloctyl substituent. Its biological activity has garnered interest in various fields, particularly in medicinal chemistry and toxicology.

- Molecular Weight : 403.4 g/mol

- CAS Number : 70120-17-1

- Structure : The compound consists of a benzene ring substituted with a benzyloxy group and a bromine atom at the para position, along with a dimethyloctyl group at the meta position.

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Nucleophilic Interactions : The bromine atom and the benzyloxy group can engage in nucleophilic substitution reactions, potentially inhibiting enzyme activity or modifying receptor functions.

- Signaling Pathways : The compound may influence cellular signaling pathways by altering the function of proteins involved in critical cellular processes.

In Vitro Studies

Research has shown that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Studies indicated that this compound has potential antimicrobial properties against various bacterial strains. For instance, it demonstrated inhibitory effects on Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

- Cytotoxicity : In cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound exhibited cytotoxic effects with IC50 values indicating effective dose ranges for inhibiting cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

In Vivo Studies

Preliminary animal studies have suggested potential therapeutic implications:

- Anti-inflammatory Effects : In a murine model of inflammation, administration of the compound reduced swelling and inflammatory markers significantly compared to control groups.

Case Studies

A notable case study involved the evaluation of this compound in drug formulation. Researchers explored its efficacy as a lead compound for developing new anti-cancer agents. The study highlighted its selective toxicity towards cancer cells while sparing normal cells, suggesting a promising therapeutic window.

Toxicological Profile

Toxicological assessments indicate that while the compound shows promise in therapeutic applications, it also requires careful evaluation due to potential toxicity:

- Acute Toxicity : In rodent models, high doses resulted in hepatotoxicity and nephrotoxicity.

| Toxicity Parameter | Observed Effect |

|---|---|

| Liver Enzyme Levels | Elevated ALT and AST |

| Kidney Function | Increased creatinine levels |

Eigenschaften

IUPAC Name |

1-bromo-4-(2-methylnonan-2-yl)-2-phenylmethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31BrO/c1-4-5-6-7-11-16-23(2,3)20-14-15-21(24)22(17-20)25-18-19-12-9-8-10-13-19/h8-10,12-15,17H,4-7,11,16,18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPPFYCKRDSTOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)(C)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608111 |

Source

|

| Record name | 2-(Benzyloxy)-1-bromo-4-(2-methylnonan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70120-17-1 |

Source

|

| Record name | 2-(Benzyloxy)-1-bromo-4-(2-methylnonan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.